molecular formula C10H18ClN B085018 Symmetrel CAS No. 13878-11-0

Symmetrel

Cat. No. B085018
CAS RN: 13878-11-0
M. Wt: 187.71 g/mol
InChI Key: WOLHOYHSEKDWQH-UHFFFAOYSA-N
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Description

Symmetrel, also known as Amantadine, is a synthetic antiviral and antiparkinsonian drug that has been in use since the 1960s. It is used to treat Parkinson's disease, influenza A, and drug-induced extrapyramidal symptoms. The drug has been widely studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Impact on Human Lymphocytes

Amantadine hydrochloride, known as Symmetrel, has been studied for its effects on human lymphocytes. A 1967 study found that Symmetrel inhibits the mitogenic response of human lymphocytes stimulated with phytohemagglutinin, suggesting that Symmetrel, phytohemagglutinin, and certain lipid-containing RNA viruses may engage in similar cell-membrane interactions (Rawls et al., 1967).

Neuromuscular Transmission and Membrane Activities

Symmetrel's impact on neuromuscular transmission and membrane activities was explored in a 1976 study. This research highlighted its capacity to rapidly inhibit neuromuscular transmission and exert substantial effects on the conductile membranes of muscle fibers at clinically effective concentrations (Nastuk et al., 1976).

Influence on Influenza Fever in Hospital Patients

A Japanese study from 1992 investigated Symmetrel's effect on the frequency of fever caused by influenza in hospital patients. The study concluded that the fever caused by influenza was significantly reduced by taking Symmetrel, particularly during the peak influenza season (斎藤 et al., 1992).

Role in Parkinson's Disease

In a double-blind study, Symmetrel was used for five months in Parkinson's Disease patients, showing significant improvement in daily living abilities for both less severely and severely affected patients. The improvement was maintained throughout the study duration (Merry & Galbraith, 1974).

properties

CAS RN

13878-11-0

Product Name

Symmetrel

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

1-adamantylazanium;chloride

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H

InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-]

Other CAS RN

665-66-7

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

768-94-5 (Parent)

synonyms

1 Aminoadamantane
1-Aminoadamantane
Adamantylamine
Adekin
AL, Amantadin
Aman
Amanta
Amanta HCI AZU
Amanta Sulfate AZU
Amanta-HCI-AZU
Amanta-Sulfate-AZU
Amantadin AL
Amantadin AZU
Amantadin neuraxpharm
Amantadin ratiopharm
Amantadin Stada
Amantadin-neuraxpharm
Amantadin-ratiopharm
Amantadina Juventus
Amantadina Llorente
Amantadine
Amantadine Hydrochloride
Amantadine Sulfate
Amantadinneuraxpharm
Amantadinratiopharm
AmantaHCIAZU
AmantaSulfateAZU
Amixx
AZU, Amantadin
Cerebramed
Endantadine
Gen Amantadine
Gen-Amantadine
GenAmantadine
Hydrochloride, Amantadine
Infecto Flu
Infecto-Flu
InfectoFlu
Infex
Juventus, Amantadina
Llorente, Amantadina
Mantadix
Midantan
PMS Amantadine
PMS-Amantadine
PMSAmantadine
Stada, Amantadin
Sulfate, Amantadine
Symadine
Symmetrel
tregor
Viregyt
Wiregyt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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